molecular formula C21H46N2 B14617473 N~1~,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine CAS No. 58293-40-6

N~1~,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine

Cat. No.: B14617473
CAS No.: 58293-40-6
M. Wt: 326.6 g/mol
InChI Key: FLQWOBCKIDGRRB-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine: is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of dimethyl and dioctyl substituents on a propane-1,3-diamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with dimethylamine and octylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems for monitoring and control. The final product is subjected to rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and polymers.

Biology: In biological research, this compound is used as a reagent for modifying biomolecules. It can be used to introduce amine groups into proteins and nucleic acids, facilitating the study of their structure and function.

Medicine: The compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine is used in the production of surfactants, lubricants, and corrosion inhibitors. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • N,N’-Dimethyl-1,3-propanediamine
  • N,N-Dimethyl-1,3-diaminopropane
  • N,N-Dimethyltrimethylenediamine

Comparison: N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine is unique due to the presence of both dimethyl and dioctyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it has higher hydrophobicity and a larger molecular size, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

58293-40-6

Molecular Formula

C21H46N2

Molecular Weight

326.6 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-dioctylpropane-1,3-diamine

InChI

InChI=1S/C21H46N2/c1-5-7-9-11-13-15-18-22(3)20-17-21-23(4)19-16-14-12-10-8-6-2/h5-21H2,1-4H3

InChI Key

FLQWOBCKIDGRRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)CCCN(C)CCCCCCCC

Origin of Product

United States

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